3-(4-bromophenyl)-5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole
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Overview
Description
3-(4-bromophenyl)-5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole is a complex organic compound that belongs to the class of oxadiazoles. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
The synthesis of 3-(4-bromophenyl)-5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the formation of the oxadiazole ring through cyclization reactions, often under specific conditions such as the presence of a dehydrating agent. Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can lead to the formation of different derivatives.
Substitution: The bromine atom in the phenyl ring can be substituted with other groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(4-bromophenyl)-5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its diverse biological activities.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar compounds include other oxadiazoles and pyrazoles, which share structural similarities but may have different biological activities. For example:
- 2-(4-bromophenyl)-3-(4-(dimethylamino)phenyl)acrylonitrile
- 3-(4-bromophenyl)-2-((2-methylbenzyl)thio)-4(3H)-quinazolinone
These compounds can be compared based on their chemical structure, reactivity, and biological activities, highlighting the unique properties of 3-(4-bromophenyl)-5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole.
Properties
Molecular Formula |
C19H15BrN4O |
---|---|
Molecular Weight |
395.3 g/mol |
IUPAC Name |
3-(4-bromophenyl)-5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C19H15BrN4O/c1-11-3-4-12(2)15(9-11)16-10-17(23-22-16)19-21-18(24-25-19)13-5-7-14(20)8-6-13/h3-10H,1-2H3,(H,22,23) |
InChI Key |
FMAKHPXVNSGATK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NNC(=C2)C3=NC(=NO3)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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